molecular formula C9H16ClN5 B1415324 Sebuthylazine D5 (N-ethyl D5) CAS No. 1219805-56-7

Sebuthylazine D5 (N-ethyl D5)

Cat. No. B1415324
CAS RN: 1219805-56-7
M. Wt: 234.74 g/mol
InChI Key: BZRUVKZGXNSXMB-ZTIZGVCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sebuthylazine D5 (N-ethyl D5) is a stable isotope-labelled form of Sebuthylazine . It has a molecular formula of C9H11D5ClN5 and a molecular weight of 234.74 . It is categorized under herbicides and metabolites .


Molecular Structure Analysis

The molecular structure of Sebuthylazine D5 (N-ethyl D5) is represented by the formula C9H11D5ClN5 . The average mass is 229.710 Da and the monoisotopic mass is 229.109421 Da .


Physical And Chemical Properties Analysis

Sebuthylazine D5 (N-ethyl D5) has a molecular weight of 234.74 . The average mass is 229.710 Da and the monoisotopic mass is 229.109421 Da . Other physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

1. Electrochemical Reduction Studies

The electrochemical reduction of terbuthylazine, a compound closely related to Sebuthylazine D5, has been studied under acidic conditions. This research provides insights into the reduction pathways of chloro-s-triazine herbicides, which are relevant to Sebuthylazine D5. The study used techniques like GC/MS, IR, and 1H NMR spectroscopy to analyze the post-electrolysis product, contributing to a better understanding of the compound's behavior in electrochemical processes (Brown, 2018).

2. Bioaccumulation Assessment

Research on Decamethylpentacyclosiloxane (D5), which shares some structural similarities with Sebuthylazine D5, provides valuable data on bioaccumulation in various environments. This study reviews the bioaccumulation assessments of D5, including its depuration rates and biotransformation in mammals and fish. Such information can be extrapolated to understand the environmental behavior of Sebuthylazine D5 (Gobas et al., 2015).

3. Ecotoxicity Investigations

The ecotoxicity of decamethylcyclopentasiloxane (D5) in soil has been examined, providing insights into the risks posed by such compounds, including Sebuthylazine D5, to the terrestrial environment. This research evaluated the toxicity of D5-contaminated biosolid in agricultural soil, assessing its impact on plants and soil invertebrates, which can be vital for understanding the environmental impact of Sebuthylazine D5 (Velicogna et al., 2012).

4. Human Health Risk Assessment

A comprehensive global human health risk assessment for Decamethylcyclopentasiloxane (D5) offers insights into the potential risks associated with exposure to similar compounds like Sebuthylazine D5. This study provides a framework for understanding the human health implications of exposure to such chemicals, which is essential for assessing the safety and potential health effects of Sebuthylazine D5 (Franzen et al., 2016).

properties

IUPAC Name

2-N-butan-2-yl-6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN5/c1-4-6(3)12-9-14-7(10)13-8(15-9)11-5-2/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)/i2D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRUVKZGXNSXMB-ZTIZGVCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)NCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sebuthylazine-d5 (ethyl-d5)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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